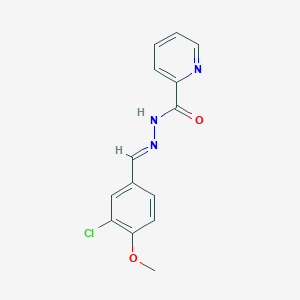
N-2-naphthyl-2,2-diphenylacetamide
Overview
Description
N-2-naphthyl-2,2-diphenylacetamide (NDA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the diphenylacetamide family, which is known for its diverse range of biological activities. NDA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-2-naphthyl-2,2-diphenylacetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, this compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-naphthyl-2,2-diphenylacetamide in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-2-naphthyl-2,2-diphenylacetamide. One area of research could be the development of this compound-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could be the development of this compound-based therapies for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to determine its potential toxicity.
Scientific Research Applications
N-2-naphthyl-2,2-diphenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-naphthalen-2-yl-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO/c26-24(25-22-16-15-18-9-7-8-14-21(18)17-22)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFEZRXIIPLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322742 | |
| Record name | N-Naphthalen-2-yl-2,2-diphenyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7505-88-6 | |
| Record name | NSC401957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Naphthalen-2-yl-2,2-diphenyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3866284.png)

![N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)

![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B3866319.png)


![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B3866335.png)
![6-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-9H-purine](/img/structure/B3866339.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3866358.png)